2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester
Description
This compound is a pyrimidine-based boronic acid pinacol ester featuring a tert-butyldimethylsilyl (TBS)-protected ethynyl group at the 2-position and a methyl group at the 4-position. The boronic ester moiety at the 5-position enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl or heteroaryl systems . Its CAS number is 1073355-13-1 , and the TBS group enhances steric protection and lipophilicity, which can influence solubility and reactivity .
Properties
Molecular Formula |
C19H31BN2O2Si |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[2-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]ethynyl]silane |
InChI |
InChI=1S/C19H31BN2O2Si/c1-14-15(20-23-18(5,6)19(7,8)24-20)13-21-16(22-14)11-12-25(9,10)17(2,3)4/h13H,1-10H3 |
InChI Key |
HUBQCBDFAZMDBC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2C)C#C[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester typically involves the reaction of tert-butyl-dimethylsilylacetylene with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes .
Scientific Research Applications
2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester has several scientific research applications:
Chemistry: It is used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester involves its ability to form stable boron-carbon bonds. This property makes it an effective reagent in cross-coupling reactions, where it facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions include the activation of palladium catalysts and the transfer of boron groups to organic substrates .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and analogs:
Reactivity in Cross-Coupling Reactions
- The methyl group at the 4-position may stabilize the pyrimidine ring electronically .
- Morpholino Analog (): The morpholine substituent, being electron-rich, may improve oxidative addition with palladium catalysts, enhancing reaction rates compared to the TBS variant .
Key Research Findings
- Steric Effects: The TBS group in the target compound reduces aqueous solubility (logP ~3.5 estimated) compared to morpholino (logP ~1.2) or amino analogs, as evidenced by chromatographic elution profiles in .
- Synthetic Utility : In , Miyaura and Suzuki highlight that bulky boronic esters often require ligand-accelerated catalysis (e.g., XPhos) for efficient coupling, aligning with the target compound’s reactivity profile .
- Safety Considerations: Like other boronic esters, the target compound requires handling in inert atmospheres to prevent hydrolysis.
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